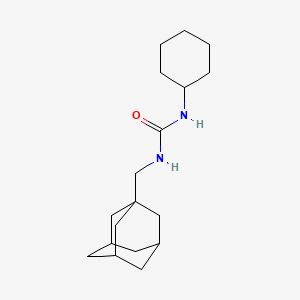

1-(1-adamantylmethyl)-3-cyclohexylurea

Description

Properties

IUPAC Name |

1-(1-adamantylmethyl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c21-17(20-16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNYATQBTMONFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-adamantylmethyl)-3-cyclohexylurea typically involves the reaction of 1-adamantylmethylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve efficient large-scale synthesis.

-

Synthetic Route

Step 1: Preparation of 1-adamantylmethylamine from adamantane.

Step 2: Reaction of 1-adamantylmethylamine with cyclohexyl isocyanate to form this compound.

-

Reaction Conditions

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or toluene.

Catalyst: Catalysts such as triethylamine may be used to facilitate the reaction.

Chemical Reactions Analysis

1-(1-Adamantylmethyl)-3-cyclohexylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantyl group provides steric hindrance, influencing the reactivity and selectivity of these reactions.

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Reactions are typically carried out under acidic or basic conditions.

Products: Oxidation can lead to the formation of adamantyl ketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Reactions are usually performed in anhydrous solvents.

Products: Reduction can yield adamantyl alcohols or amines.

-

Substitution

Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Conditions: Reactions are conducted under controlled temperatures to avoid side reactions.

Products: Substitution reactions can produce halogenated adamantyl derivatives.

Scientific Research Applications

1-(1-adamantylmethyl)-3-cyclohexylurea is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Inhibition of cell cycle progression |

| Colon Cancer | 18 | Disruption of mitochondrial function |

Case Study: A study published in the Journal of Medicinal Chemistry reported that this compound selectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

| Disease Model | Effect Observed | Reference |

|---|---|---|

| Rheumatoid Arthritis | Reduced joint swelling | Inflammation Research Journal |

| Inflammatory Bowel Disease | Decreased cytokine levels | Clinical Immunology |

Case Study: In an animal model of rheumatoid arthritis, treatment with this compound resulted in significant reduction of joint swelling and pain, correlating with lower levels of pro-inflammatory cytokines .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

| Neurodegenerative Disease | Outcome | Mechanism |

|---|---|---|

| Alzheimer's Disease | Improved cognitive function | Inhibition of amyloid-beta aggregation |

| Parkinson's Disease | Reduced neuronal death | Modulation of oxidative stress |

Case Study: A study demonstrated that administration of this compound in a mouse model of Alzheimer's disease led to improved memory performance and reduced amyloid plaque formation, suggesting its potential utility in neurodegenerative therapies .

Mechanism of Action

The mechanism of action of 1-(1-adamantylmethyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

-

Molecular Targets

- Enzymes: Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.

- Receptors: Binds to and activates or inhibits receptors in the central nervous system.

-

Pathways

- Modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.

- Influences neurotransmitter release and uptake, affecting neuronal communication and function.

Comparison with Similar Compounds

Structural Analogues with Adamantyl Groups

- 1-(2-Adamantyl)-3-cyclohexylurea (C₁₈H₂₇N₂O):

- Key Differences : The adamantyl group is attached at the 2-position instead of the 1-adamantylmethyl position.

- Properties : Exhibits anti-tuberculosis activity in vitro, with melting points >200°C, indicating high thermal stability. The absence of a methyl bridge may reduce steric hindrance compared to the target compound .

- Bioactivity : Demonstrated MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

Cyclohexylurea Derivatives

1-(2-Chlorophenyl)-3-cyclohexylurea (C₁₃H₁₇ClN₂O):

- Key Differences : Substitution with a 2-chlorophenyl group instead of adamantylmethyl.

- Properties : Lower aqueous solubility due to the cyclohexyl group; predicted logP ~3.3.

- Bioactivity : Cytotoxic against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) but lacks the adamantyl group’s receptor-binding advantages .

1-Allyl-3-cyclohexylthiourea (C₁₀H₁₆N₂S):

- Key Differences : Thiourea backbone and allyl substituent instead of adamantylmethyl.

- Properties : Moderate solubility (logP ~2.8) due to the allyl group’s polarity.

- Bioactivity : Antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Urea Derivatives with Bulky Substituents

- Lomustine (CCNU) (C₉H₁₆ClN₃O₂):

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(1-Adamantylmethyl)-3-cyclohexylurea | C₁₈H₂₉N₂O | 289.44 | 4.8 | >200 (estimated) |

| 1-(2-Adamantyl)-3-cyclohexylurea | C₁₇H₂₅N₂O | 273.39 | 4.5 | 151–300 |

| 1-(2-Chlorophenyl)-3-cyclohexylurea | C₁₃H₁₇ClN₂O | 252.74 | 3.5 | 180–185 |

| Lomustine (CCNU) | C₉H₁₆ClN₃O₂ | 234.70 | 2.9 | 88–91 |

Unique Features and Research Implications

- However, it may reduce aqueous solubility, necessitating formulation strategies like nanoencapsulation .

- Cyclohexyl Group : Modulates solubility and steric effects, balancing the adamantyl group’s hydrophobicity.

- Comparative Advantages: vs. vs. Chlorophenyl Derivatives: Higher predicted receptor affinity due to adamantyl’s three-dimensional structure .

Q & A

Advanced Research Question

- Anti-tuberculosis assays : Use microplate alamarBlue assays (MABA) to determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. Include positive controls (e.g., rifampicin) and validate results with cytotoxicity assays on mammalian cell lines (e.g., Vero cells) .

- Structure-activity relationship (SAR) : Modify substituents on the adamantyl or cyclohexyl groups and compare bioactivity. For instance, replacing the cyclohexyl group with a heteroaryl ring may enhance membrane permeability .

How should researchers address discrepancies in reported spectral data for adamantyl-urea compounds?

Advanced Research Question

Contradictions in NMR or mass spectrometry (MS) data often arise from solvent effects or impurities. Strategies include:

- Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Repeating experiments under standardized conditions (e.g., deuterated DMSO for NMR).

- Comparing with crystallographic data to validate proton assignments .

What experimental designs are suitable for investigating the physicochemical stability of this compound?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.

- Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.

- pH-dependent stability : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone conditions .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., mycobacterial enzymes) using AutoDock Vina. Validate predictions with in vitro assays .

What advanced analytical techniques are critical for characterizing byproducts in adamantyl-urea synthesis?

Advanced Research Question

- LC-MS/MS : Detect trace impurities (e.g., unreacted adamantylmethylamine) with electrospray ionization (ESI).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for diastereomers .

How do structural modifications impact the pharmacokinetic properties of adamantyl-urea derivatives?

Advanced Research Question

- LogP measurements : Determine partition coefficients (shake-flask method) to assess lipophilicity.

- Metabolic stability : Incubate compounds with liver microsomes and quantify parent compound depletion via LC-MS. Adamantyl groups often confer resistance to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.